molecular formula C14H22N2OS B2378217 1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide CAS No. 2176337-36-1

1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide

Cat. No.: B2378217
CAS No.: 2176337-36-1
M. Wt: 266.4
InChI Key: XCQOSMNOJRENJO-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H22N2OS This compound is characterized by the presence of a piperidine ring, a thian-4-yl group, and a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of Piperidine Derivative: The piperidine ring is functionalized with a prop-2-ynyl group through alkylation reactions.

    Introduction of Thian-4-yl Group: The thian-4-yl group is introduced via nucleophilic substitution reactions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amine precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The prop-2-ynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Prop-2-ynylpiperidine: Lacks the thian-4-yl group, making it less complex.

    N-(Thian-4-yl)piperidine-4-carboxamide:

Uniqueness: 1-Prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the prop-2-ynyl and thian-4-yl groups allows for diverse chemical reactivity and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

1-prop-2-ynyl-N-(thian-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-2-7-16-8-3-12(4-9-16)14(17)15-13-5-10-18-11-6-13/h1,12-13H,3-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQOSMNOJRENJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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